molecular formula C4H5N3O2 B1627501 Isoxazole-4-carbohydrazide CAS No. 885273-78-9

Isoxazole-4-carbohydrazide

Cat. No.: B1627501
CAS No.: 885273-78-9
M. Wt: 127.1 g/mol
InChI Key: UYPJVBNVGXEBIY-UHFFFAOYSA-N
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Description

Isoxazole-4-carbohydrazide is a heterocyclic compound featuring a five-membered ring structure with nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Chemical Reactions Analysis

Scientific Research Applications

Isoxazole-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoxazole-4-carbohydrazide involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Isoxazole-4-carbohydrazide can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its unique combination of a five-membered ring with nitrogen and oxygen atoms, which imparts distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

1,2-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPJVBNVGXEBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594258
Record name 1,2-Oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-78-9
Record name 1,2-Oxazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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